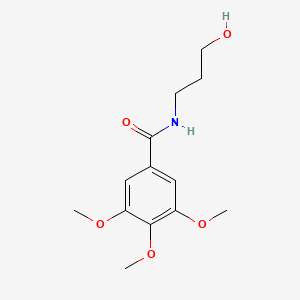![molecular formula C10H9IN2O2S B1184717 2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B1184717.png)
2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a tosyl group at the first position and an iodine atom at the second position. Imidazoles are an important class of compounds due to their presence in many biologically active molecules and their utility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole can be synthesized through several methods. One common approach involves the iodination of 1-tosylimidazole. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.
Major Products
Substitution: Products include various substituted imidazoles, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole and its derivatives depends on the specific application:
Comparison with Similar Compounds
Similar Compounds
1-Tosyl-1H-imidazole: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
2-Iodo-1H-imidazole: Lacks the tosyl group, affecting its solubility and reactivity.
Uniqueness
2-iodo-1-[(4-methylphenyl)sulfonyl]-1H-imidazole is unique due to the presence of both the tosyl and iodine substituents, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
Molecular Formula |
C10H9IN2O2S |
|---|---|
Molecular Weight |
348.158 |
IUPAC Name |
2-iodo-1-(4-methylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C10H9IN2O2S/c1-8-2-4-9(5-3-8)16(14,15)13-7-6-12-10(13)11/h2-7H,1H3 |
InChI Key |
BSYXBPSBQLWLQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylsulfamoyl)phenyl]-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide](/img/new.no-structure.jpg)

